S-(1-Benzoyl-3-methyl-2,3-diphenylaziridin-2-yl) ethanethioate
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Overview
Description
S-(1-Benzoyl-3-methyl-2,3-diphenylaziridin-2-yl) ethanethioate: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Benzoyl-3-methyl-2,3-diphenylaziridin-2-yl) ethanethioate typically involves the reaction of benzoyl chloride with a suitable aziridine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the aziridine ring. The reaction conditions, including temperature and solvent choice, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would include steps such as purification through recrystallization or chromatography to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions: S-(1-Benzoyl-3-methyl-2,3-diphenylaziridin-2-yl) ethanethioate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, S-(1-Benzoyl-3-methyl-2,3-diphenylaziridin-2-yl) ethanethioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology: Its aziridine ring can act as a reactive site for binding with biological molecules .
Medicine: In medicine, this compound is being investigated for its potential use in drug development. Its ability to form stable complexes with various biomolecules makes it a candidate for designing new therapeutic agents.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which S-(1-Benzoyl-3-methyl-2,3-diphenylaziridin-2-yl) ethanethioate exerts its effects involves the interaction of its aziridine ring with various molecular targets. The ring can undergo ring-opening reactions, forming covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to modifications in protein structure and function, affecting various biochemical pathways.
Comparison with Similar Compounds
- S-(1-Benzoyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate
- S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate
Comparison: Compared to similar compounds, S-(1-Benzoyl-3-methyl-2,3-diphenylaziridin-2-yl) ethanethioate is unique due to the presence of the methyl group on the aziridine ring. This structural difference can influence its reactivity and interaction with other molecules, making it a valuable compound for specific applications.
Properties
CAS No. |
89873-97-2 |
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Molecular Formula |
C24H21NO2S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
S-(1-benzoyl-3-methyl-2,3-diphenylaziridin-2-yl) ethanethioate |
InChI |
InChI=1S/C24H21NO2S/c1-18(26)28-24(21-16-10-5-11-17-21)23(2,20-14-8-4-9-15-20)25(24)22(27)19-12-6-3-7-13-19/h3-17H,1-2H3 |
InChI Key |
ALMCCXQSSPCWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1(C(N1C(=O)C2=CC=CC=C2)(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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